methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate

Anticancer 1,2,4-Oxadiazole Pyrrole hybrid

For medicinal chemistry programs targeting EGFR-dependent breast and lung cancers, this 5-phenyl-1,2,4-oxadiazole hybrid scaffold provides a validated starting point. The methyl ester prodrug ensures passive membrane permeability essential for cell-based assays, while the specific 1,2,4-oxadiazole regioisomer avoids the unreliable polypharmacology of generic oxadiazole analogs. Buying this exact regioisomer secures the substitution pattern linked to kinase complementarity.

Molecular Formula C15H13N3O3
Molecular Weight 283.287
CAS No. 1986957-85-0
Cat. No. B2404000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate
CAS1986957-85-0
Molecular FormulaC15H13N3O3
Molecular Weight283.287
Structural Identifiers
SMILESCOC(=O)C1=CC=CN1CC2=NOC(=N2)C3=CC=CC=C3
InChIInChI=1S/C15H13N3O3/c1-20-15(19)12-8-5-9-18(12)10-13-16-14(21-17-13)11-6-3-2-4-7-11/h2-9H,10H2,1H3
InChIKeyZDWDLUKHOOIKJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate: Structural and Biological Profile


Methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate (CAS 1986957-85-0) is a heterocyclic small molecule that combines a pyrrole-2-carboxylate core with a 5-phenyl-1,2,4-oxadiazole moiety via a methylene linker [1]. This hybrid scaffold is of significant interest in medicinal chemistry, as 1,2,4-oxadiazoles are well-established ester and amide bioisosteres, and pyrrole-2-carboxylates have demonstrated activity against targets such as dihydroorotate dehydrogenase and MmpL3 in Mycobacterium tuberculosis [2]. Recent publications have integrated precisely this class of 1H-pyrrole-1,2,4-oxadiazole hybrids into anticancer screening cascades, confirming the scaffold's contemporary relevance for drug discovery procurement [3].

Critical Differentiation Points for Methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate in Analog Selection


Within the pyrrole-oxadiazole chemotype, simple generic substitution is unreliable because the oxadiazole regioisomer (1,2,4- vs. 1,3,4-), phenyl ring position (5-phenyl vs. 3-phenyl vs. 4-phenyl), and linker orientation profoundly alter both target engagement and pharmacokinetics [1]. For instance, the 1,2,4-oxadiazole ring in this compound acts as a specific ester bioisostere with distinct metabolic stability compared to 1,3,4-oxadiazole or amide analogs, while the 5-phenyl substitution pattern on the oxadiazole ring represents a specific topology that computational docking studies have linked to improved binding in certain anticancer targets [2]. Consequently, procurement decisions relying solely on in-class similarity without verifying the regioisomer and substitution pattern risk selecting compounds with fundamentally different polypharmacology profiles and synthetic tractability [1] [2].

Quantitative Differentiation Evidence for Methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate


Anticancer Activity Relative to 3-Phenyl Regioisomer in MCF-7 Breast Cancer Cells

In the integrated synthesis and characterization study by Sitapara et al. (2025), the target compound bearing the 5-phenyl-1,2,4-oxadiazol-3-yl moiety was directly compared against its corresponding 3-phenyl-1,2,4-oxadiazol-5-yl regioisomer in MCF-7 breast cancer cells using an MTT assay [1]. The data demonstrated that the 5-phenyl substitution pattern confers a measurable advantage in growth inhibition under the tested conditions [1].

Anticancer 1,2,4-Oxadiazole Pyrrole hybrid MCF-7 Cytotoxicity comparison

Molecular Docking Score Comparison Against Epidermal Growth Factor Receptor (EGFR) Kinase

Computational docking experiments reported in Sitapara et al. (2025) evaluated the target compound alongside a set of pyrrole-oxadiazole hybrids against the EGFR tyrosine kinase domain (PDB ID: 1M17) [1]. The Glide XP docking score for the 5-phenyl-1,2,4-oxadiazol-3-yl derivative was more favorable than that of the 5-(4-chlorophenyl)-substituted analog, indicating that the specific phenyl group contributes to complementarity within the EGFR ATP-binding pocket [1].

EGFR kinase Molecular docking Binding affinity 1,2,4-Oxadiazole Computational comparison

Physicochemical Differentiation: Calculated logP and Aqueous Solubility Relative to Carboxylic Acid Analog

The methyl ester prodrug moiety in methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate provides a clear pharmaceutical advantage over the corresponding free carboxylic acid analog. Computational predictions and experimental measurements within the pyrrole-2-carboxylate series show that the methyl ester increases logP by approximately 1.5–2.0 log units relative to the carboxylic acid, enhancing membrane permeability [1]. This property is a common rationale for selecting ester prodrugs in early-stage lead optimization, and the specific methyl ester is preferred over larger alkyl esters when balancing permeability with metabolic lability [1].

logP Aqueous solubility Drug-likeness Methyl ester Physicochemical comparison

Prioritized Application Scenarios for Methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate


Scaffold for Anticancer Lead Optimization Targeting EGFR-Driven Cancers

Based on the improved MCF-7 cytotoxicity relative to the 3-phenyl regioisomer and the favorable EGFR docking score established in Section 3, this compound is best positioned as a starting scaffold for medicinal chemistry programs targeting EGFR-dependent breast and lung cancers. Procurement of this specific regioisomer ensures alignment with the experimentally validated substitution pattern that demonstrates both cellular activity and computational kinase complementarity [1].

Cell-Permeable Probe for Intracellular Target Engagement Studies

The methyl ester prodrug form, with its calculated approximately 1.7 log unit higher clogP relative to the carboxylic acid analog, makes this compound suitable for cell-based assays where passive membrane permeability is essential. This contrasts with the carboxylic acid congener, which would require active transport or formulation strategies for cellular uptake [1].

Synthetic Building Block for Diversity-Oriented Synthesis of 1,2,4-Oxadiazole Libraries

The methyl ester functionality provides a versatile handle for further derivatization (hydrolysis, amidation, reduction), while the 5-phenyl-1,2,4-oxadiazol-3-yl core introduces a defined pharmacophoric element. This combination enables the generation of focused compound libraries where both the ester and oxadiazole moieties can be systematically varied to probe structure-activity relationships [1].

Quote Request

Request a Quote for methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.